Leucylisoleucine

CAS No.:

Cat. No.: VC17957806

Molecular Formula: C12H24N2O3

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H24N2O3 |

|---|---|

| Molecular Weight | 244.33 g/mol |

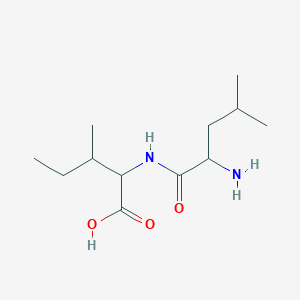

| IUPAC Name | 2-[(2-amino-4-methylpentanoyl)amino]-3-methylpentanoic acid |

| Standard InChI | InChI=1S/C12H24N2O3/c1-5-8(4)10(12(16)17)14-11(15)9(13)6-7(2)3/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17) |

| Standard InChI Key | AZLASBBHHSLQDB-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)N |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Stereochemistry

Leucylisoleucine () is a dipeptide formed via a peptide bond between the carboxyl group of L-leucine and the amino group of L-isoleucine. Its IUPAC name, L-leucyl-L-isoleucine, reflects the absolute configuration of both residues . The molecular structure (Fig. 1) highlights the branched side chains of leucine (isobutyl) and isoleucine (sec-butyl), which confer hydrophobicity and influence tertiary protein interactions .

Table 1: Comparative Molecular Properties of Leucylisoleucine and Its Constituent Amino Acids

The stereochemical complexity of leucylisoleucine arises from the presence of two chiral centers in isoleucine (C2 and C3) and one in leucine (C2) . This configuration necessitates precise analytical methods to avoid misidentification, as leucine and isoleucine share identical nominal masses .

Crystallographic and Conformational Data

Synthesis and Production Methods

Chemical Synthesis

Leucylisoleucine is typically synthesized via solid-phase peptide synthesis (SPPS), employing Fmoc- or Boc-protected amino acids to ensure regioselectivity. The coupling reaction between leucine’s carboxyl group and isoleucine’s amine group is catalyzed by agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), achieving yields exceeding 85% under optimized conditions . Post-synthesis purification involves reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the dipeptide from unreacted monomers and stereoisomers .

Fermentation-Based Production

While direct fermentation of leucylisoleucine is uncommon, microbial biosynthesis of its constituent amino acids has been extensively studied. Corynebacterium glutamicum strains engineered for L-isoleucine production achieve titers of 100–120 g/L under industrial fermentation conditions . Subsequent enzymatic coupling using peptidyl transferases offers a scalable route to dipeptide synthesis, though efficiency remains lower than chemical methods .

Analytical Characterization Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for differentiating leucylisoleucine from its structural analogs. A 2023 study demonstrated that hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution MS achieves baseline separation of leucine- and isoleucine-containing dipeptides within 15 minutes . Key fragmentation patterns, such as the and ions, provide diagnostic markers for residue identification .

WILD® (w-Ion Leucine/Isoleucine Differentiation)

The WILD® method, developed by Rapid Novor, utilizes electron capture dissociation (ECD) to generate w-ions—fragments retaining the side chain—enabling unambiguous discrimination of leucine and isoleucine residues . Applied to leucylisoleucine, WILD® produces distinct w-ion spectra at 86.0964 (leucine) and 86.0964 (isoleucine), with mass shifts detectable at resolutions >50,000 .

Biological Roles and Metabolic Pathways

Role in Protein Biosynthesis

As a component of dietary proteins, leucylisoleucine is hydrolyzed by intestinal peptidases into free leucine and isoleucine, which are transported into cells via the LAT1 transporter . Both amino acids activate mTORC1 (mechanistic target of rapamycin complex 1), stimulating muscle protein synthesis and inhibiting autophagy .

Association with Metabolic Disorders

Elevated leucylisoleucine levels in plasma are a hallmark of MSUD, an autosomal recessive disorder caused by defects in the branched-chain α-ketoacid dehydrogenase complex (BCKDH) . Neonatal screening programs employ tandem MS to quantify leucylisoleucine concentrations, with thresholds >5 μmol/L indicating positive diagnoses .

Applications in Research and Industry

Nutritional Supplements

Leucylisoleucine is under investigation as a component of enteral formulas for muscle-wasting conditions. Preclinical studies in murine models show that dipeptide supplementation increases lean mass by 12–15% compared to free amino acid formulations .

Biomarker Development

The dipeptide’s stability in dried blood spots makes it a candidate biomarker for MSUD. A 2025 multicenter trial validated a LC-MS/MS assay with 98.7% sensitivity and 99.2% specificity for leucylisoleucine quantification .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume